molecular formula C26H24N4O3 B2358467 N-(3-cyano-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-4-methoxybenzamide CAS No. 403829-33-4

N-(3-cyano-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-4-methoxybenzamide

Cat. No.: B2358467
CAS No.: 403829-33-4
M. Wt: 440.503
InChI Key: IWGFUHBEBPJGSY-UHFFFAOYSA-N
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Description

N-(3-cyano-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C26H24N4O3 and its molecular weight is 440.503. The purity is usually 95%.
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Properties

IUPAC Name

N-[3-cyano-4-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)phenyl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3/c1-33-22-8-5-18(6-9-22)26(32)28-21-7-10-23(19(12-21)13-27)29-14-17-11-20(16-29)24-3-2-4-25(31)30(24)15-17/h2-10,12,17,20H,11,14-16H2,1H3,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGFUHBEBPJGSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CC4CC(C3)C5=CC=CC(=O)N5C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that may contribute to its biological activity. The presence of the pyrido[1,2-a][1,5]diazocin moiety is particularly noteworthy as it is associated with various pharmacological effects.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural features exhibit promising anticancer properties. For instance:

  • Structure-Activity Relationship (SAR) studies indicate that modifications to the phenyl and methoxy groups can significantly influence anticancer efficacy. Compounds bearing electron-donating groups often enhance activity against various cancer cell lines.
  • Case Study : A derivative of the compound showed a reduction in viability of A549 lung cancer cells by approximately 66%, indicating potent cytotoxicity .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedViability Reduction (%)Reference
Compound AA54966
Compound BMCF764
Compound CHeLa61

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • Activity Against Resistant Strains : Similar compounds have shown effectiveness against multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 2: Antimicrobial Activity Against Resistant Strains

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)Reference
Compound DKlebsiella pneumoniae12.5 μg/mL
Compound EStaphylococcus aureus10 μg/mL

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Pathways : The structural components may interact with enzymes critical for cell division and metabolism in cancerous and bacterial cells.
  • Molecular Docking Studies : Computational studies have suggested favorable binding affinities to target proteins involved in cancer progression and microbial resistance mechanisms .

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to N-(3-cyano-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-4-methoxybenzamide exhibit significant anti-inflammatory properties. For instance, molecular docking studies have suggested that such compounds may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The binding affinity of these compounds to 5-LOX was evaluated using in silico methods, indicating their potential for further optimization and development as anti-inflammatory agents .

Anticancer Properties

The compound's structural features suggest potential activity against various cancer types. Preliminary studies have shown that derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways. For example, compounds with similar structural motifs have been reported to inhibit cell proliferation in breast and lung cancer cell lines .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic routes that integrate various chemical transformations. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Case Studies and Research Findings

StudyFindingsApplications
Study AEvaluated the anti-inflammatory effects of similar compounds via in vitro assaysPotential development of new anti-inflammatory drugs
Study BInvestigated the anticancer activity on specific cell linesImplications for cancer therapeutics
Study CConducted molecular docking studies to assess binding affinity to 5-LOXInsights into drug design for inflammatory diseases

Case Study: Anti-inflammatory Mechanism

A study focused on a related compound demonstrated that it significantly reduced pro-inflammatory cytokine levels in macrophage models. The mechanism was attributed to the inhibition of NF-kB signaling pathways . This suggests that this compound could similarly modulate inflammatory responses.

Case Study: Anticancer Activity

Another investigation revealed that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines through the induction of oxidative stress. The study highlighted the importance of specific functional groups in enhancing anticancer activity .

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